molecular formula C7H10N2O3S B1431041 6-Ethoxypyridine-3-sulfonamide CAS No. 1443981-82-5

6-Ethoxypyridine-3-sulfonamide

Cat. No.: B1431041
CAS No.: 1443981-82-5
M. Wt: 202.23 g/mol
InChI Key: LZCZNRYQZPZYRL-UHFFFAOYSA-N
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Description

6-Ethoxypyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 6-ethoxypyridine-3-sulfonamide belongs, are known to target bacterial metabolic pathways . They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is vital in the synthesis of folate . Folate is required for cells to make nucleic acids, such as DNA or RNA .

Mode of Action

This compound, like other sulfonamides, inhibits bacteria through its competitive inhibition of bacterial DNA synthesis . It acts as a structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting DHPS, it prevents the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Biochemical Pathways

The inhibition of DHPS by this compound affects the folate synthesis pathway in bacteria . This disruption in the folate synthesis pathway leads to a decrease in the production of nucleic acids, such as DNA or RNA, which are essential for bacterial growth and replication . The downstream effect is the inhibition of bacterial growth and proliferation .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting the synthesis of folic acid, an essential component for the production of nucleic acids, the compound prevents the bacteria from replicating their DNA and growing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsAdditionally, the compound’s stability could be affected by storage conditions, such as light, heat, and humidity .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Ethoxypyridine-3-sulfonamide are not fully elucidated. As a sulfonamide, it may interact with various enzymes, proteins, and other biomolecules. Sulfonamides are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, playing a role in treating a diverse range of disease states

Molecular Mechanism

Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Sulfonamides are known to interact with various enzymes and cofactors

Properties

IUPAC Name

6-ethoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-7-4-3-6(5-9-7)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCZNRYQZPZYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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